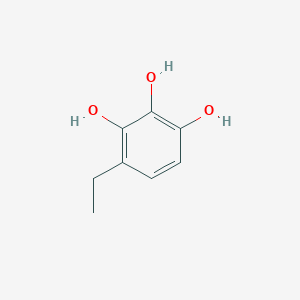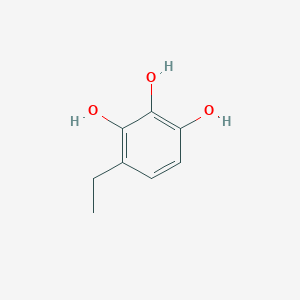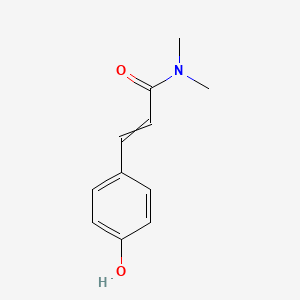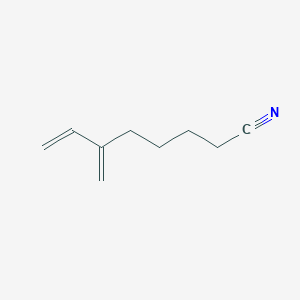
7-Octenenitrile, 6-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Octenenitrile, 6-methylene- is an organic compound with the molecular formula C9H13N. It is a nitrile derivative with a double bond and a methylene group, making it a versatile compound in organic synthesis and industrial applications. This compound is known for its reactivity and potential use in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octenenitrile, 6-methylene- can be achieved through several methods. One common approach involves the reaction of 6-methylenehept-1-ene with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), can enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 7-Octenenitrile, 6-methylene- may involve continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Octenenitrile, 6-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups using reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst at 1-2 atm pressure and room temperature.
Substitution: RMgX or RLi in anhydrous ether at low temperatures (-78°C to 0°C).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Aplicaciones Científicas De Investigación
7-Octenenitrile, 6-methylene- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Octenenitrile, 6-methylene- involves its reactivity with various chemical reagents. The nitrile group can undergo nucleophilic addition reactions, while the double bond and methylene group can participate in electrophilic addition and substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Molecular Targets and Pathways: The compound can interact with enzymes and proteins in biological systems, potentially affecting metabolic pathways and cellular functions. Its reactivity with nucleophiles and electrophiles makes it a valuable tool in chemical biology and medicinal chemistry.
Comparación Con Compuestos Similares
7-Octenenitrile: Similar structure but lacks the methylene group.
6-Octenenitrile: Similar structure but with a different position of the double bond.
6-Methyleneheptanenitrile: Similar structure but with a different position of the nitrile group.
Uniqueness: 7-Octenenitrile, 6-methylene- is unique due to the presence of both a nitrile group and a methylene group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
197151-49-8 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
6-methylideneoct-7-enenitrile |
InChI |
InChI=1S/C9H13N/c1-3-9(2)7-5-4-6-8-10/h3H,1-2,4-7H2 |
Clave InChI |
YNBQLTQWZNDJQN-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)CCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



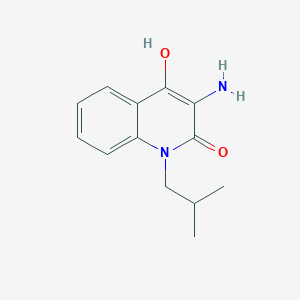


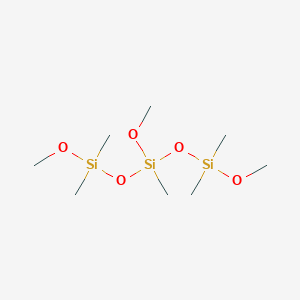
![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
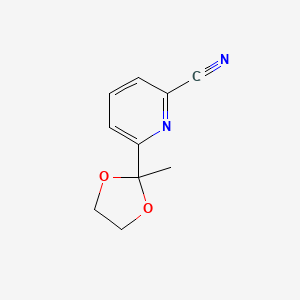
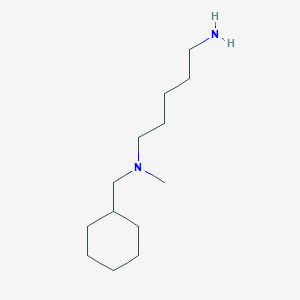
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
